![molecular formula C16H16ClN3O3 B14921441 (2E)-2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B14921441.png)
(2E)-2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinecarboxamide
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Overview
Description
2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenyl group, and a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 4-chlorobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a base to form the intermediate 4-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde. This intermediate is then reacted with hydrazinecarboxamide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorobenzyl)oxy]benzoic acid
- 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
- 2-((4-Chlorobenzyl)oxy)-N’-(4-ethoxybenzylidene)benzohydrazide
Uniqueness
2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H16ClN3O3 |
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Molecular Weight |
333.77 g/mol |
IUPAC Name |
[(E)-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-14-7-4-12(9-19-20-16(18)21)8-15(14)23-10-11-2-5-13(17)6-3-11/h2-9H,10H2,1H3,(H3,18,20,21)/b19-9+ |
InChI Key |
GBGHAPJAMHJTAU-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)N)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)N)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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